molecular formula C9H12O3 B13175954 Methyl 3-(oxan-4-yl)prop-2-ynoate

Methyl 3-(oxan-4-yl)prop-2-ynoate

Cat. No.: B13175954
M. Wt: 168.19 g/mol
InChI Key: YWCJMMYICDHNQL-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-4-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an oxane ring and a prop-2-ynoate group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxan-4-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(oxan-4-yl)prop-2-ynoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-4-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxan-4-yl)prop-2-yn-1-ylamine: Similar structure but with an amine group instead of an ester.

    3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a propargyl group and a carbazole moiety.

    1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Features a propargyl group and a xanthene core

Uniqueness

Methyl 3-(oxan-4-yl)prop-2-ynoate is unique due to its combination of an oxane ring and a propargyl ester group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial settings .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(oxan-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H12O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,4-7H2,1H3

InChI Key

YWCJMMYICDHNQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCOCC1

Origin of Product

United States

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